REACTION_CXSMILES
|
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:11]2[CH2:14][CH:13]([CH2:15][OH:16])[CH:12]2[CH2:17][OH:18])=[C:4]([O:19]CC2C=CC=CC=2)[N:3]=1.C[O-].[Na+].Cl.CS(C)=O>CO>[NH2:1][C:2]1[NH:3][C:4](=[O:19])[C:5]2[N:6]=[CH:7][N:8]([CH:11]3[CH2:14][CH:13]([CH2:15][OH:16])[CH:12]3[CH2:17][OH:18])[C:9]=2[N:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
3-[2-amino -6-(phenylmethoxy)-9H-purin-9-yl]-1,2-cyclobutanedimethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C2N=CN(C2=N1)C1C(C(C1)CO)CO)OCC1=CC=CC=C1
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Name
|
dibenzoate ester
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
275 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CONCENTRATION
|
Details
|
This mixture was concentrated to 100 ml
|
Type
|
ADDITION
|
Details
|
and the solution was transferred to a separatory funnel, with addition of another 100 ml
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ether (3×100 ml.)
|
Type
|
ADDITION
|
Details
|
the pH of the aqueous layer was adjusted to 8.5 with the slow addition of 360 ml
|
Type
|
FILTRATION
|
Details
|
The resulting thick precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
the damp solid was recrystallized
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in 200 ml
|
Type
|
FILTRATION
|
Details
|
of hot water, filtering while hot, and
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying in vacuo over phosphorus pentoxide
|
Type
|
CUSTOM
|
Details
|
gave 7.65 g
|
Type
|
WASH
|
Details
|
of CHP-20P resin with gradient elution
|
Type
|
TEMPERATURE
|
Details
|
chilling this turbid solution for 1 hour at 0° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
gave crystals which
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying in vacuo at room temperature over phosphorus pentoxide
|
Type
|
CUSTOM
|
Details
|
gave 6.3 g
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1NC(C=2N=CN(C2N1)C1C(C(C1)CO)CO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |